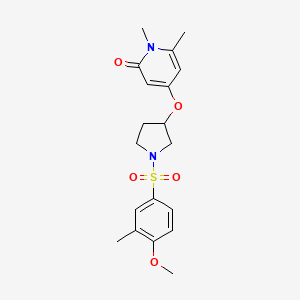![molecular formula C10H11NO2 B2780257 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate CAS No. 90685-59-9](/img/structure/B2780257.png)
6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate
概要
説明
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
作用機序
Target of Action
Cyclopenta[b]pyridine derivatives, which this compound is a part of, are known to be structural fragments of alkaloids and exhibit a wide spectrum of biological activity . They have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1 .
Mode of Action
It’s worth noting that the compound’s synthesis involves a profound structural transformation . This transformation includes the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination . These reactions lead to the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .
Biochemical Pathways
Given the wide spectrum of biological activity exhibited by cyclopenta[b]pyridine derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Cyclopenta[b]pyridine derivatives are known to exhibit a wide spectrum of biological activity, suggesting that this compound could potentially have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the synthesis of this compound involves reactions that are carried out under specific conditions, such as a certain temperature . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by environmental factors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate typically involves multicomponent condensation reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with alkylating agents . The reaction conditions often involve the use of a base such as triethylamine (Et3N) and are carried out under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and tert-butyl hydroperoxide (t-BuOOH).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various alkylating agents like benzyl chloride or 1,2-dibromoethane are employed.
Major Products
The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can exhibit different biological activities .
科学的研究の応用
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate has several scientific research applications:
類似化合物との比較
Similar Compounds
Cyclopenta[b]pyridine derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities.
Cyclopenta[b]thieno[3,2-e]pyridines: These are structurally related compounds that also show diverse biological activities.
Uniqueness
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate is unique due to its specific substitution pattern and the resulting biological activities. Its ability to act as a fluorescent probe and an inhibitor of protein kinase FGFR1 sets it apart from other similar compounds .
特性
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7(12)13-9-5-4-8-3-2-6-11-10(8)9/h2-3,6,9H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVUPALDLPJGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90685-59-9 | |
| Record name | 5H,6H,7H-cyclopenta[b]pyridin-7-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(2-Chloropyridine-4-carbonyl)-1,4-diazepan-1-yl]-2-methylpropan-2-ol](/img/structure/B2780175.png)
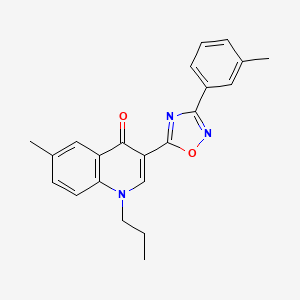
![1-[5-(4-Fluorophenyl)-1H-pyrazol-3-yl]piperidin-3-amine;hydrochloride](/img/structure/B2780178.png)
![3-[(2E)-3-carboxyprop-2-enamido]-4-methylbenzoic acid](/img/structure/B2780179.png)
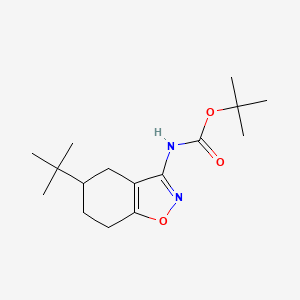
![3-bromo-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2780182.png)
![N,N-Diethyl-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2780184.png)
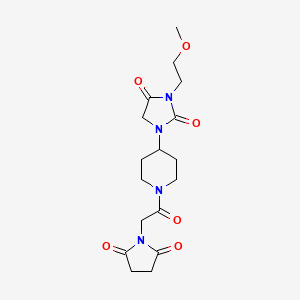
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2780190.png)
![[1,2,4]triazolo[1,5-a]pyrimidin-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2780191.png)
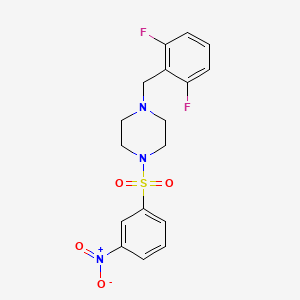
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2780194.png)
![2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2780196.png)
